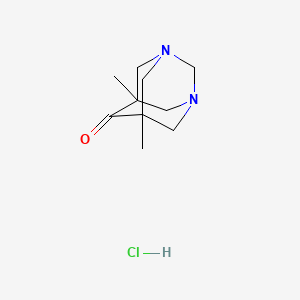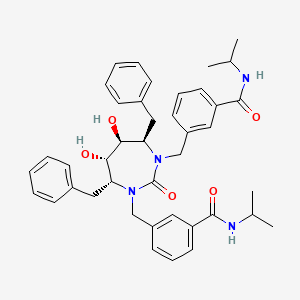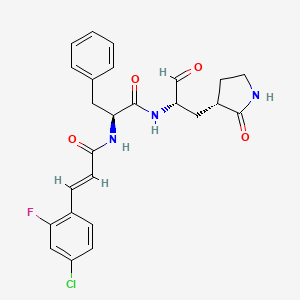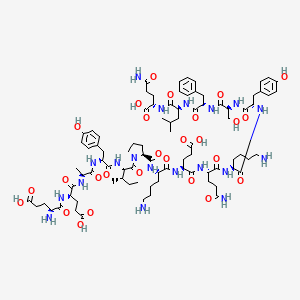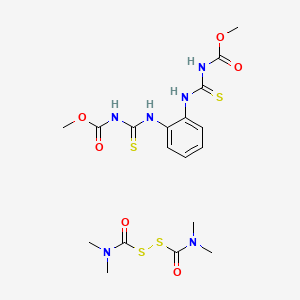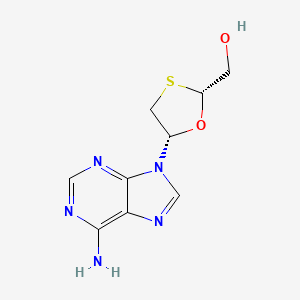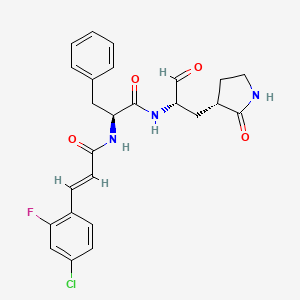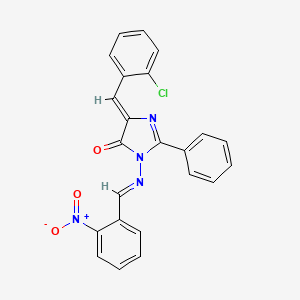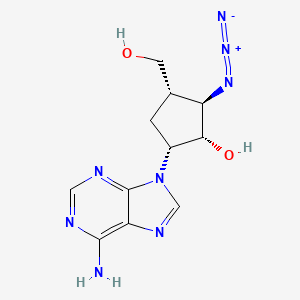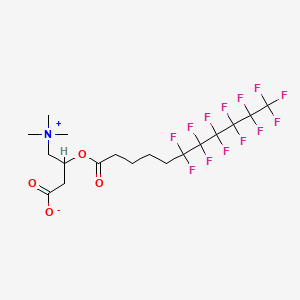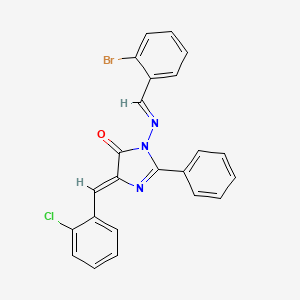
1-((o-Bromobenzylidene)amino)-4-(o-chlorobenzylidene)-2-phenyl-2-imidazolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((o-Bromobenzylidene)amino)-4-(o-chlorobenzylidene)-2-phenyl-2-imidazolin-5-one is a complex organic compound that belongs to the class of imidazolinones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((o-Bromobenzylidene)amino)-4-(o-chlorobenzylidene)-2-phenyl-2-imidazolin-5-one typically involves the condensation of o-bromobenzaldehyde and o-chlorobenzaldehyde with a suitable amine and a phenyl-substituted imidazolinone. The reaction is usually carried out under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale condensation reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-((o-Bromobenzylidene)amino)-4-(o-chlorobenzylidene)-2-phenyl-2-imidazolin-5-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazolinones with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-((o-Bromobenzylidene)amino)-4-(o-chlorobenzylidene)-2-phenyl-2-imidazolin-5-one would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-((o-Bromobenzylidene)amino)-2-phenyl-2-imidazolin-5-one
- 1-((o-Chlorobenzylidene)amino)-2-phenyl-2-imidazolin-5-one
- 1-((o-Bromobenzylidene)amino)-4-(p-chlorobenzylidene)-2-phenyl-2-imidazolin-5-one
Uniqueness
1-((o-Bromobenzylidene)amino)-4-(o-chlorobenzylidene)-2-phenyl-2-imidazolin-5-one is unique due to the presence of both bromine and chlorine substituents on the benzylidene groups, which can influence its chemical reactivity and biological activity. This dual substitution pattern may provide distinct properties compared to similar compounds with only one type of halogen substituent.
Eigenschaften
CAS-Nummer |
126293-34-3 |
|---|---|
Molekularformel |
C23H15BrClN3O |
Molekulargewicht |
464.7 g/mol |
IUPAC-Name |
(5Z)-3-[(E)-(2-bromophenyl)methylideneamino]-5-[(2-chlorophenyl)methylidene]-2-phenylimidazol-4-one |
InChI |
InChI=1S/C23H15BrClN3O/c24-19-12-6-4-11-18(19)15-26-28-22(16-8-2-1-3-9-16)27-21(23(28)29)14-17-10-5-7-13-20(17)25/h1-15H/b21-14-,26-15+ |
InChI-Schlüssel |
GLKGUMRUULRPHB-IKCALLGASA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC=CC=C3Cl)/C(=O)N2/N=C/C4=CC=CC=C4Br |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3Cl)C(=O)N2N=CC4=CC=CC=C4Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


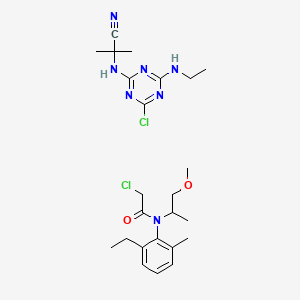

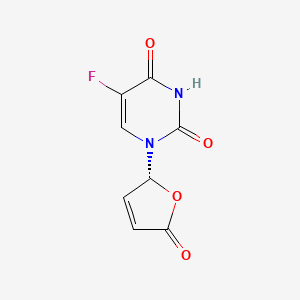
![Benzamide, 3,5-dichloro-N-(3,4-dichlorophenyl)-2-[methyl(methylsulfonyl)amino]-](/img/structure/B12783642.png)
